molecular formula C11H16ClN B2904926 2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride CAS No. 2247101-95-5

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride

Cat. No. B2904926
CAS RN: 2247101-95-5
M. Wt: 197.71
InChI Key: PSVAEWNSZNVLJO-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the amine group and the hydrochloride indicates that it might be a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, under basic conditions, they can undergo aldol condensation reactions to form α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be quite diverse. For example, indole, a compound structurally similar to naphthalene, is crystalline and colorless in nature with specific odors .

Scientific Research Applications

Materials Science Applications

High Tg Aromatic Poly(amine−1,3,4-oxadiazole)s : Research by Liou et al. (2006) introduced a naphthylamine-derived aromatic dicarboxylic acid used to synthesize poly(amine−hydrazide)s, which could be converted into poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and good mechanical properties. These materials have potential applications in blue-light-emitting materials due to their excellent thermal stability and solubility in common organic solvents (Liou, Hsiao, Chen, & Yen, 2006).

Organic Chemistry Applications

Novel Organosoluble Fluorinated Polyimides : Chung and Hsiao (2008) developed new fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer, showcasing applications in creating materials with low dielectric constants and excellent thermal stability. These characteristics are crucial for electronic and aerospace applications, where materials with high thermal stability and low dielectric properties are required (Chung & Hsiao, 2008).

Mechanism of Action

The mechanism of action of naphthalene derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives, which are structurally similar to naphthalene derivatives, have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with naphthalene derivatives can vary widely depending on their specific structure and functional groups. For example, some compounds may have hazard statements associated with them .

Future Directions

The future directions in the study of naphthalene derivatives could involve the development of new synthetic strategies for producing these compounds, given their wide range of biological activities . It’s also possible that new multicomponent strategies could be developed for the further exploitation of 2-naphthol for the rapid synthesis of biologically relevant heterocycles .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(12)7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVAEWNSZNVLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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